molecular formula C20H22N2O2 B14149444 N'-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide CAS No. 371954-24-4

N'-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide

Cat. No.: B14149444
CAS No.: 371954-24-4
M. Wt: 322.4 g/mol
InChI Key: DMWUHWSSZSUNAW-UHFFFAOYSA-N
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Description

N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide is a complex organic compound with a unique structure that includes a cyclopropane ring substituted with two phenyl groups and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2,2-diphenylcyclopropane-1-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with hydrazine to form the carbohydrazide. Finally, the carbohydrazide is acylated with 2-methylpropanoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for acylation, hydrazine for carbohydrazide formation, and various oxidizing and reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide involves its interaction with molecular targets in biological systems. The carbohydrazide moiety can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The cyclopropane ring and phenyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and carbohydrazides, such as:

  • 2,2-diphenylcyclopropane-1-carbohydrazide
  • N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carboxamide

Uniqueness

N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

371954-24-4

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N'-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide

InChI

InChI=1S/C20H22N2O2/c1-14(2)18(23)21-22-19(24)17-13-20(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

DMWUHWSSZSUNAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3

solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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